REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([N+:14](=[O:15])[O-:16])[c:7]([CH2:9][CH2:10][C:11](=[O:12])[OH:13])[cH:8]1.[OH2:17]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([N+:14](=[O:15])[O-:16])[c:7]2[c:8]1[C:11](=[O:13])[CH2:10][CH2:9]2
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Name
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COc1ccc([N+](=O)[O-])c(CCC(=O)O)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc([N+](=O)[O-])c(CCC(=O)O)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
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Smiles
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COc1ccc([N+](=O)[O-])c2c1C(=O)CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |